molecular formula C12H7N3O2 B3361127 4-Nitrobenzo[C]cinnoline CAS No. 91353-90-1

4-Nitrobenzo[C]cinnoline

Cat. No.: B3361127
CAS No.: 91353-90-1
M. Wt: 225.2 g/mol
InChI Key: ULXCLIUVAKPHOC-UHFFFAOYSA-N
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Description

4-Nitrobenzo[C]cinnoline is a heterocyclic aromatic compound characterized by a fused ring system consisting of a benzene ring and a cinnoline moiety with a nitro group at the 4-position

Safety and Hazards

The safety data sheet for 4-Nitrobenzo-15-crown-5, which might be similar to 4-Nitrobenzo[C]cinnoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required .

Future Directions

In medicinal chemistry, N-heterocyclic compounds like cinnoline, quinoxalines, and quinazolines have a broad range of biological properties and are used as synthetic intermediates, potential drug candidates, and chemical probes . There is a surge in the significance of designing innovative cinnoline, quinoxalines, and quinazolines derivatives . This would be useful for researchers who are interested in developing innovative therapeutic agents and associated valuable chemical probes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo[C]cinnoline typically involves the nitration of benzo[C]cinnoline. One common method is the electrophilic aromatic nitration using mixed acid conditions (a mixture of concentrated sulfuric acid and nitric acid) at mild temperatures. The nitro group is introduced ortho to the existing substituents on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzo[C]cinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 4-Aminobenzo[C]cinnoline.

    Substitution: Various substituted benzo[C]cinnoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Nitrobenzo[C]cinnoline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

4-nitrobenzo[c]cinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2/c16-15(17)11-7-3-5-9-8-4-1-2-6-10(8)13-14-12(9)11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXCLIUVAKPHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=CC=C3)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576794
Record name 4-Nitrobenzo[c]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91353-90-1
Record name 4-Nitrobenzo[c]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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